molecular formula C20H26N4O3S B2562568 N1-(4-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946375-37-7

N1-(4-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2562568
CAS RN: 946375-37-7
M. Wt: 402.51
InChI Key: CEHLBYPMEQQGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantitative Imaging of Serotonin Receptors

A study developed a method for quantitative imaging of 5-HT(1A) serotonin receptors in healthy volunteers using [(18)F]p-MPPF, a compound with relevance to serotonin imaging. This research highlights the application of related compounds in neuroimaging and receptor distribution mapping within the human brain, indicating potential for studying neurological disorders and psychiatric conditions (Passchier et al., 2000).

Antidote for Ethylene Glycol Intoxication

Research on 4-Methylpyrazole, a strong inhibitor of alcohol dehydrogenase, suggests its efficacy and safety as a treatment for acute ethylene glycol or methanol intoxication. This study emphasizes the therapeutic potential of specific chemical inhibitors in toxicology and emergency medicine, showcasing an application in mitigating the metabolic consequences of poisoning (Baud et al., 1986).

PET Kinetics Modeling for Serotonin Receptors

Modeling [18F]MPPF positron emission tomography kinetics for determining 5-Hydroxytryptamine(1A) receptor concentration offers insights into ligand-receptor exchanges, demonstrating the scientific utility of detailed kinetic studies in understanding receptor binding and distribution. This work contributes to neuroscientific research, particularly in exploring serotonergic systems involved in psychiatric and neurodegenerative diseases (Costes et al., 2002).

Delineation of Serotonin Receptors in Human Brain

Another study successfully delineated 5-HT1A receptors in the human brain using [18F]MPPF in PET imaging. The results validate the use of specific radioligands for quantitative analysis of receptor distributions, which is crucial for advancing our understanding of mental health disorders and the effects of pharmacological treatments (Passchier et al., 2000).

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-23-8-10-24(11-9-23)18(15-7-12-28-14-15)13-21-19(25)20(26)22-16-3-5-17(27-2)6-4-16/h3-7,12,14,18H,8-11,13H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHLBYPMEQQGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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